molecular formula C12H12N4O B1201455 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole CAS No. 98046-72-1

3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole

Cat. No. B1201455
CAS RN: 98046-72-1
M. Wt: 228.25 g/mol
InChI Key: BDPJYXFEVNLYOP-UHFFFAOYSA-N
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Description

A non-steroidal anti-inflammatory agent (NSAID) with antipyretic and analgesic actions. It is primarily available as the sodium salt.

Scientific Research Applications

Immunological Research

A study focused on immunological aspects by creating antibodies specific to derivatives of 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole. These antibodies were used to titrate adducts formed in liver DNA of rats treated with this compound, providing insights into its interaction with DNA and potential immunological applications (Hébert, Saint-Ruf, & Leng, 1985).

Mutagenicity and DNA Interaction

Several studies have been conducted on the mutagenicity of derivatives related to 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole. Research indicates that these compounds bind covalently to the C-8 position of guanine residues in DNA, leading to significant conformational changes in the DNA structure. This interaction suggests potential applications in studying DNA damage and repair mechanisms (Loukakou et al., 1985), (Yamashita et al., 1988).

Synthesis and Mutagenic Properties

Research has explored the synthesis of hydroxyamino derivatives of this compound and their direct mutagenic activities towards specific bacterial strains. This aspect is crucial for understanding the chemical nature and potential hazards of these compounds (Saito et al., 1983).

Acetylcholinesterase Inhibition

A study investigated the carbamates of hydroxyphenoxy)methyl heteroaromatic salts, including derivatives of 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole, as inhibitors of acetylcholinesterase. This highlights potential applications in the study of neuroactive substances and protective agents against organophosphorus compounds (Sundberg et al., 1993).

Anti-Cancer Applications

Some studies have explored the potential anti-cancer properties of derivatives of this compound. This includes research on the synthesis and cytotoxicity evaluation of novel compounds targeting specific DNA sequences, suggesting a potential use in the development of new anticancer drugs (Kumar & Lown, 2003).

properties

CAS RN

98046-72-1

Product Name

3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene

InChI

InChI=1S/C12H12N4O/c1-7-4-3-5-16-11(7)14-10-8(2)9(15-17)6-13-12(10)16/h3-5,13H,6H2,1-2H3

InChI Key

BDPJYXFEVNLYOP-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C2NCC(=C3C)N=O

Canonical SMILES

CC1=CC=CN2C1=NC3=C2NCC(=C3C)N=O

synonyms

Dichlofenal
Diclofenac
Diclofenac Potassium
Diclofenac Sodium
Diclofenac, Sodium
Diclonate P
Diclophenac
Dicrofenac
Feloran
GP 45,840
GP-45,840
GP45,840
Novapirina
Orthofen
Orthophen
Ortofen
Sodium Diclofenac
SR 38
SR-38
SR38
Voltaren
Voltarol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole
Reactant of Route 2
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole
Reactant of Route 3
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole
Reactant of Route 4
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole
Reactant of Route 5
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole
Reactant of Route 6
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole

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